molecular formula C29H25NO4 B8233772 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B8233772
M. Wt: 451.5 g/mol
InChI Key: NPEHLQUETQQEHB-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorene group and a naphthyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Protection of the amino group: The amino group is protected using a fluorene-9-ylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.

    Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of reactions, such as alkylation or acylation.

    Introduction of the naphthyl group: The naphthyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Deprotection: The Fmoc group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific biological targets can be exploited for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-(2-naphthyl)butanoic acid: Similar structure but with a different position of the naphthyl group.

Uniqueness

The uniqueness of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid lies in its specific combination of the fluorene and naphthyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEHLQUETQQEHB-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.